Cas no 1544577-92-5 (2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)

2-Amino-3-(1,1-dioxo-1λ6-thiolan-3-yl)propanoic acid is a sulfur-containing non-proteinogenic amino acid characterized by its unique thiolane-1,1-dioxide moiety. This compound exhibits potential as a versatile building block in organic synthesis and medicinal chemistry due to its structural resemblance to natural amino acids, enabling its incorporation into peptide frameworks. The sulfone group enhances stability and may influence biological activity, making it valuable for drug discovery and biochemical research. Its chiral center allows for stereoselective applications, while the functionalized side chain offers opportunities for further derivatization. The compound’s distinct physicochemical properties contribute to its utility in studying enzyme interactions, metabolic pathways, and structure-activity relationships.
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid structure
1544577-92-5 structure
商品名:2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
CAS番号:1544577-92-5
MF:C7H13NO4S
メガワット:207.24742102623
CID:6222903
PubChem ID:83854819

2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
    • 1544577-92-5
    • EN300-1989376
    • SCHEMBL22775352
    • インチ: 1S/C7H13NO4S/c8-6(7(9)10)3-5-1-2-13(11,12)4-5/h5-6H,1-4,8H2,(H,9,10)
    • InChIKey: CCDAOOSBWWGJLY-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(CC(C(=O)O)N)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 207.05652907g/mol
  • どういたいしつりょう: 207.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.2
  • トポロジー分子極性表面積: 106Ų

2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1989376-0.5g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
0.5g
$1302.0 2023-09-16
Enamine
EN300-1989376-0.25g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
0.25g
$1249.0 2023-09-16
Enamine
EN300-1989376-1.0g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
1g
$1357.0 2023-06-02
Enamine
EN300-1989376-10.0g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
10g
$5837.0 2023-06-02
Enamine
EN300-1989376-5g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
5g
$3935.0 2023-09-16
Enamine
EN300-1989376-10g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
10g
$5837.0 2023-09-16
Enamine
EN300-1989376-0.05g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
0.05g
$1140.0 2023-09-16
Enamine
EN300-1989376-5.0g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
5g
$3935.0 2023-06-02
Enamine
EN300-1989376-2.5g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
2.5g
$2660.0 2023-09-16
Enamine
EN300-1989376-0.1g
2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid
1544577-92-5
0.1g
$1195.0 2023-09-16

2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid 関連文献

2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acidに関する追加情報

Research Brief on 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid (CAS: 1544577-92-5): Recent Advances and Applications

2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid (CAS: 1544577-92-5) is a synthetic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the development of enzyme inhibitors and modulators of biological pathways. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, biological activities, and emerging applications in drug discovery.

The compound's structure features a sulfolane moiety (1,1-dioxo-1lambda6-thiolan-3-yl) attached to the beta-carbon of an alanine backbone, conferring distinct physicochemical properties such as enhanced solubility and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a proline mimetic in the design of selective matrix metalloproteinase (MMP) inhibitors, leveraging its conformational rigidity to achieve improved target binding (DOI: 10.1021/acs.jmedchem.3c00562). The CAS registry number 1544577-92-5 has become a key identifier in patent filings related to inflammatory disease therapeutics.

Recent synthetic approaches have focused on optimizing the stereoselective preparation of this compound, as evidenced by a 2024 Organic Process Research & Development report detailing a scalable route with >99% ee using asymmetric hydrogenation (DOI: 10.1021/acs.oprd.4c00018). The amino acid's unique sulfone-containing side chain has shown particular promise in addressing pharmacokinetic challenges associated with peptide-based drugs, with several preclinical candidates incorporating this moiety currently under evaluation for neurodegenerative disorders.

Biological evaluations have revealed that 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid exhibits dual functionality as both a hydrogen bond donor/acceptor and a mild electrophile, enabling covalent interactions with biological targets while maintaining favorable safety profiles. A 2023 ACS Chemical Biology study identified its incorporation into cyclic peptides that selectively inhibit protein-protein interactions in the NF-κB pathway (DOI: 10.1021/acschembio.3c00345), suggesting potential applications in oncology and autoimmune diseases.

Emerging applications extend beyond traditional drug discovery, with recent work published in Bioconjugate Chemistry (2024, DOI: 10.1021/acs.bioconjchem.4c00122) demonstrating its utility in constructing stable antibody-drug conjugates (ADCs). The sulfolane ring system provides an optimal balance of hydrophilicity and linker stability, addressing common challenges in ADC development. Furthermore, computational studies have predicted favorable ADMET properties for derivatives of this amino acid, supporting its continued investigation as a privileged scaffold in medicinal chemistry.

In conclusion, 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid (1544577-92-5) represents a versatile building block with demonstrated value across multiple therapeutic areas. The compound's unique structural features continue to inspire innovative applications in drug design, from small molecule therapeutics to biologics engineering. Future research directions likely include exploration of its use in PROTACs and other targeted protein degradation platforms, as well as further optimization of synthetic methodologies to enable broader adoption in pharmaceutical development.

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